molecular formula C24H24O6 B14086822 Methyl 3,4-bis[(4-methoxyphenyl)methoxy]benzoate

Methyl 3,4-bis[(4-methoxyphenyl)methoxy]benzoate

Cat. No.: B14086822
M. Wt: 408.4 g/mol
InChI Key: YHOQHWBTOOPGQU-UHFFFAOYSA-N
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Description

Methyl 3,4-bis[(4-methoxyphenyl)methoxy]benzoate: is an organic compound characterized by its complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,4-bis[(4-methoxyphenyl)methoxy]benzoate typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to maintain consistency and efficiency. The use of advanced purification methods, such as chromatography, ensures the final product meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 3,4-bis[(4-methoxyphenyl)methoxy]benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3,4-bis[(4-methoxyphenyl)methoxy]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3,4-bis[(4-methoxyphenyl)methoxy]benzoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Uniqueness: Methyl 3,4-bis[(4-methoxyphenyl)methoxy]benzoate is unique due to its specific substitution pattern and the presence of methoxy groups, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H24O6

Molecular Weight

408.4 g/mol

IUPAC Name

methyl 3,4-bis[(4-methoxyphenyl)methoxy]benzoate

InChI

InChI=1S/C24H24O6/c1-26-20-9-4-17(5-10-20)15-29-22-13-8-19(24(25)28-3)14-23(22)30-16-18-6-11-21(27-2)12-7-18/h4-14H,15-16H2,1-3H3

InChI Key

YHOQHWBTOOPGQU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)OC)OCC3=CC=C(C=C3)OC

Origin of Product

United States

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